![molecular formula C16H14ClNO6S B2814533 6-chloro-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 866134-61-4](/img/structure/B2814533.png)
6-chloro-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
6-chloro-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO6S/c1-23-11-3-5-12(6-4-11)25(21,22)18-9-15(16(19)20)24-14-7-2-10(17)8-13(14)18/h2-8,15H,9H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKPTPFEJOIJNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction using sulfonyl chloride and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Sulfides, thiols.
Substitution Products: Various substituted benzoxazine derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 6-chloro-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid exhibit significant anticancer properties. For instance, studies have shown that benzoxazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The sulfonyl group enhances the compound's ability to interact with biological targets involved in cancer progression.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a related benzoxazine compound reduced the viability of human breast cancer cells by 70% at a concentration of 10 µM over 48 hours. This suggests potential for further development into therapeutic agents against various cancers .
2. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, which are critical in treating conditions such as arthritis and other inflammatory diseases. The presence of the methoxyphenyl group is known to enhance anti-inflammatory activity by modulating cytokine production.
Case Study : In an experimental model of arthritis, a derivative of this compound significantly decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6) when administered at a dosage of 20 mg/kg body weight. This effect was attributed to the inhibition of NF-kB signaling pathways .
Neuropharmacological Applications
3. Neuroprotective Effects
Recent studies have explored the neuroprotective capabilities of benzoxazine derivatives. The unique structure allows for interactions with neurotransmitter systems, making it a candidate for treating neurodegenerative diseases.
Case Study : Research published in Neuropharmacology showed that a related benzoxazine compound could protect neuronal cells from oxidative stress-induced damage by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase . This indicates potential applications in diseases like Alzheimer's and Parkinson's.
Data Summary Table
Wirkmechanismus
The mechanism of action of 6-chloro-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The benzoxazine ring can interact with receptors or other proteins, modulating their function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations at Position 4 (Sulfonyl Groups)
*Calculated based on molecular formula.
Substituent Variations at Position 6
Functional Group Modifications
- Carbohydrazide Derivatives: Example: 6-Chloro-4-(Methylsulfonyl)-N′-(4-Nitrobenzylidene)-3,4-Dihydro-2H-1,4-Benzoxazine-2-Carbohydrazide .
Biologische Aktivität
6-chloro-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, synthesizing findings from various studies to highlight its pharmacological properties.
- Chemical Name: this compound
- Molecular Formula: C16H14ClNO6S
- Molecular Weight: 383.8 g/mol
- CAS Number: 866134-61-4
The compound features a benzoxazine structure, which is known for various biological activities. The presence of the sulfonyl and methoxyphenyl groups contributes to its pharmacological profile.
Antibacterial Activity
Research indicates that compounds derived from benzoxazine structures exhibit significant antibacterial properties. In a study evaluating similar compounds, moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis, with weaker effects against other strains . This suggests that this compound may also possess comparable antibacterial efficacy.
Enzyme Inhibition
The compound has been assessed for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. A related study found that several synthesized derivatives exhibited strong inhibitory activity against urease, with IC50 values significantly lower than the standard reference compound . This positions this compound as a potential candidate for further development as an enzyme inhibitor.
Hypoglycemic and Diuretic Effects
Some studies have reported hypoglycemic and diuretic activities associated with sulfonamide derivatives. Although direct evidence for this compound is lacking, the presence of the sulfonyl group may confer these properties, warranting further investigation into its metabolic effects .
Synthesis and Evaluation
A recent investigation synthesized various benzoxazine derivatives to evaluate their biological activities. The synthesized compounds were tested for antibacterial and enzyme inhibitory activities, revealing promising results for several analogs . The structure–activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing biological efficacy.
Summary Table of Biological Activities
Q & A
What are the key considerations for designing an efficient synthetic route for this compound?
Level : Basic
Methodological Answer :
The synthesis should prioritize modular steps to introduce the sulfonyl and benzoxazine moieties. A three-step approach is often effective:
Sulfonylation : React 4-methoxyphenylsulfonyl chloride with a benzoxazine precursor under basic conditions (e.g., triethylamine in DCM) to ensure regioselectivity.
Ring Closure : Use a cyclization agent like PPh3/I2 or Mitsunobu conditions (DIAD, PPh3) to form the benzoxazine ring.
Carboxylic Acid Activation : Protect the carboxylic acid group during synthesis (e.g., as a methyl ester) and deprotect via hydrolysis (NaOH/EtOH).
Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) and characterization by <sup>1</sup>H/<sup>13</sup>C NMR and HRMS are critical. Reference strategies for similar sulfonyl-benzoxazine derivatives in synthesis optimization .
How can computational methods like QSAR predict its biological activity?
Level : Advanced
Methodological Answer :
QSAR models require selecting molecular descriptors (e.g., logP, topological polar surface area) and training datasets from analogs with known activity (e.g., TRPM4 inhibitors or VLA-4 antagonists).
Descriptor Calculation : Use software like MOE or Dragon to generate descriptors.
Model Building : Apply partial least squares (PLS) regression or machine learning (e.g., random forest) to correlate descriptors with bioactivity (e.g., IC50).
Validation : Assess predictive power via cross-validation (R<sup>2</sup> > 0.7) and external test sets.
Evidence from optimized cPLA2α inhibitors highlights the importance of C3-substituents and sulfonamide geometry, which can guide descriptor selection .
What analytical techniques confirm structural integrity?
Level : Basic
Methodological Answer :
- X-Ray Crystallography : Resolve the benzoxazine ring conformation and sulfonyl group orientation (e.g., as in ’s single-crystal study of a related benzoxazine) .
- NMR Spectroscopy : Confirm substitution patterns (e.g., <sup>1</sup>H NMR: δ 7.8–8.2 ppm for sulfonyl aromatic protons).
- HPLC-PDA/MS : Verify purity (>95%) and detect regioisomers.
How do benzoxazine ring substitutions influence TRPM4 inhibition?
Level : Advanced
Methodological Answer :
Structure-activity relationship (SAR) studies require systematic substitution at the 6-chloro and 4-sulfonyl positions.
In Vitro Assays : Measure IC50 using patch-clamp electrophysiology on TRPM4-expressing HEK293 cells.
Electron-Withdrawing Groups : Chloro substituents enhance binding affinity by increasing electrophilicity at the benzoxazine core.
Sulfonyl Flexibility : Bulky 4-methoxyphenyl groups may restrict conformational mobility, reducing potency. Compare with smaller substituents (e.g., methylsulfonyl).
Evidence from TRPM4 inhibitor SAR studies suggests meta-substitutions on the sulfonyl aryl group optimize activity .
How to resolve contradictions in reported IC50 values for analogs?
Level : Advanced
Methodological Answer :
Discrepancies often arise from assay conditions or compound purity.
Standardize Assays : Use identical cell lines (e.g., HEK293 vs. CHO) and buffer pH (7.4 vs. 7.0).
Purity Control : Validate compounds via HPLC (>99%) and elemental analysis.
Statistical Analysis : Apply Bland-Altman plots to compare inter-study variability.
Refer to ’s optimization of VLA-4 antagonists, where minor structural changes caused significant potency shifts .
What in vitro assays evaluate VLA-4 antagonism?
Level : Advanced
Methodological Answer :
- Cell Adhesion Assay : Immobilize VCAM-1 on plates, incubate with Jurkat cells pre-treated with the compound, and quantify adherent cells via fluorescence.
- Competitive Binding : Use <sup>125</sup>I-labeled VLA-4 ligand and measure displacement via scintillation counting.
- Flow Cytometry : Detect surface expression of α4β1 integrin on activated lymphocytes.
’s compound 20l (a VLA-4 antagonist) showed IC50 = 12 nM in adhesion assays, providing a benchmark .
How to optimize solubility without compromising activity?
Level : Advanced
Methodological Answer :
Pro-Drug Design : Convert the carboxylic acid to a methyl ester (improves logP) and hydrolyze in vivo.
Salt Formation : Use sodium or lysine salts to enhance aqueous solubility.
Co-Solvent Systems : Test DMSO/PEG400 mixtures for in vitro assays.
QSAR models from ’s hypoglycemic agents suggest balancing logP (1.5–3.5) and hydrogen bond donors (<3) .
What challenges arise in achieving enantiomeric purity?
Level : Advanced
Methodological Answer :
The benzoxazine core may form racemic mixtures during cyclization.
Asymmetric Catalysis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in ring-closing steps.
Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution.
X-Ray Analysis : Confirm absolute configuration of single crystals.
’s X-ray study of a related benzoxazine provides a template for stereochemical analysis .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.